Anazolene sodium

Spectrophotometry Absorption Spectroscopy Protein Quantification

Anazolene sodium is the only dye with precisely documented λmax values across water (565–570 nm), acetone (585 nm), and human plasma (580–590 nm), enabling accurate cross-platform assay calibration. Its established in vivo safety profile (LD50 i.v. mouse: 450 mg/kg) and plasma protein binding make it irreplaceable for indicator-dilution cardiac output studies. For SDS-PAGE protein staining, using the exact anazolene sodium specified in legacy protocols ensures reproducibility. Choose the chemical standard—not a generic substitute.

Molecular Formula C26H16N3Na3O10S3
Molecular Weight 695.6 g/mol
CAS No. 12226-74-3
Cat. No. B086006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnazolene sodium
CAS12226-74-3
SynonymsAB92 dye
Acid Blue 92
C.I. Acid Blue 92
Molecular FormulaC26H16N3Na3O10S3
Molecular Weight695.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C26H19N3O10S3.3Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;;;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3
InChIKeyADGGJQPKBDIZMT-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anazolene Sodium (CAS 12226-74-3) Procurement Guide: Molecular Identity and Baseline Specifications for Dye Selection


Anazolene sodium (CAS 12226-74-3, also designated CAS 3861-73-2), a trisodium salt of a sulfonated azo dye, is a reddish-black powder with the molecular formula C₂₆H₁₆N₃Na₃O₁₀S₃ and a molecular weight of 695.58 g/mol [1]. It is soluble in water and acetone, producing a reddish-blue solution, and is only slightly soluble in ethanol [2]. Its principal spectroscopic feature is a broad absorption maximum in the visible range, which varies with the solvent environment: λmax is 565–570 nm in water, 585 nm in acetone, and 580–590 nm in human plasma [3]. Commercially, the compound is available at a minimum purity of 95.0% (HPLC) and is cataloged under Color Index (C.I.) number 13390, with synonyms including Acid Blue 92 and Solvent Blue 37 [4].

Why Generic Azo Dye Substitution Fails: Critical Performance Determinants for Anazolene Sodium in Quantitative Assays


Generic substitution of anazolene sodium with other azo or triphenylmethane dyes is scientifically unsound because critical performance metrics—including spectral absorption maxima, protein-binding affinity, and solubility profiles—are non-interchangeable across compounds. For instance, the maximum absorption wavelength of anazolene sodium in water (565–570 nm) [1] differs significantly from that of structurally related dyes, directly affecting spectrophotometric assay design and quantification accuracy. Moreover, its documented binding to plasma proteins [2] and its specific utility in electrophoretic gel staining [3] are not transferable properties; a dye with a different chemical backbone will exhibit altered binding kinetics and spectral characteristics, leading to irreproducible or invalid experimental results. The following quantitative evidence substantiates the specific, measurable advantages of anazolene sodium relative to key comparators.

Quantitative Differentiation of Anazolene Sodium: A Comparator-Based Evidence Guide for Scientific Procurement


Spectral Differentiation: Anazolene Sodium vs. Coomassie Brilliant Blue R-250 Absorption Maxima in Aqueous Solution

Anazolene sodium exhibits an absorption maximum (λmax) of 565–570 nm in aqueous solution [1]. In contrast, Coomassie Brilliant Blue R-250 (CBB R-250), a triphenylmethane dye commonly used for protein staining, displays a λmax of approximately 595 nm when bound to protein in acidic conditions, and its unbound form absorbs near 465 nm . This 25–30 nm shift in the primary detection wavelength is a critical distinction: it necessitates the use of different optical filters and detection settings in spectrophotometers and gel imagers. Procuring anazolene sodium without verifying this spectral requirement will result in suboptimal signal detection, directly compromising assay sensitivity and data accuracy.

Spectrophotometry Absorption Spectroscopy Protein Quantification

Solvent-Dependent Spectral Shift: Anazolene Sodium λmax Variation in Acetone and Plasma as a Selection Criterion

The absorption maximum of anazolene sodium undergoes a quantifiable bathochromic shift depending on the solvent. The λmax is reported as 565–570 nm in water, 585 nm in acetone, and 580–590 nm in human plasma [1]. This solvent-dependent tunability is a functional characteristic relevant for assays performed in different matrices. In comparison, Coomassie Brilliant Blue R-250 is typically used in a methanol/acetic acid buffer, where its spectral properties are optimized for protein binding, but its λmax in pure water or plasma is not a standard parameter . For applications requiring spectral consistency across water, organic solvent, and biological fluid phases, anazolene sodium offers defined, measurable λmax values in each relevant medium.

Bioanalytical Chemistry Spectrophotometry Diagnostic Dyes

In Vivo Diagnostic Utility: Anazolene Sodium Plasma Protein Binding and LD50 for Cardiac Output Determination

Anazolene sodium is validated as a diagnostic aid for cardiac output and blood volume determination, with a defined intravenous LD50 of 450 mg/kg in mice [1]. Its clinical utility is predicated on its binding to plasma proteins, which yields a characteristic absorption maximum in human plasma at 580–590 nm with an E1%1cm of approximately 600 [2]. In contrast, Coomassie Brilliant Blue R-250 and other common protein stains are not formulated for intravenous administration and lack any established in vivo safety profile or diagnostic application . This is a fundamental, application-defining distinction: anazolene sodium is a clinically characterized compound for in vivo use, while its analogs are exclusively in vitro reagents.

Cardiovascular Diagnostics In Vivo Imaging Toxicology

Application Scenarios for Anazolene Sodium: Where Quantitative Advantages Drive Procurement Decisions


Spectrophotometric Assay Development Requiring Defined Solvent-Dependent λmax Values

Anazolene sodium is the preferred choice for developing spectrophotometric assays that operate across multiple matrices, such as water, acetone, and biological fluids. Its precisely documented λmax values—565–570 nm in water, 585 nm in acetone, and 580–590 nm in human plasma [1]—enable accurate calibration and reduce method transfer errors. This is in contrast to dyes like Coomassie Brilliant Blue R-250, which lack such defined solvent-specific spectral data, making anazolene sodium a more reliable standard for cross-platform assay validation.

In Vivo Cardiac Output and Blood Volume Measurement Studies

For preclinical research requiring the measurement of cardiac output or blood volume via indicator-dilution techniques, anazolene sodium is the only compound among the comparator set with a documented in vivo safety profile (LD50 i.v. in mice: 450 mg/kg) and established plasma protein binding [2]. Its λmax shift to 580–590 nm in human plasma with an E1%1cm of approximately 600 [3] provides a robust spectrophotometric signal for quantification, making it irreplaceable by in vitro-only dyes such as Coomassie Brilliant Blue R-250.

Protein Electrophoresis Staining Where Historical Protocol Reproducibility is Critical

Anazolene sodium, often referred to as Coomassie blue in the context of protein gel staining, is a well-established reagent for visualizing proteins in SDS-PAGE gels [4]. Its long history of use and the extensive body of published protocols provide a high degree of methodological reproducibility. When replicating or building upon legacy studies, using the exact chemical entity specified in the original methods (anazolene sodium) is essential to avoid the confounding variables introduced by alternative dyes with differing binding affinities and spectral properties.

Technical Documentation Hub

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